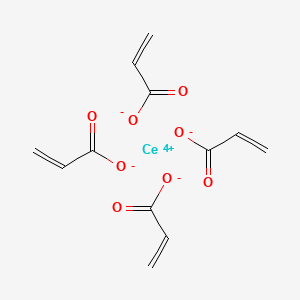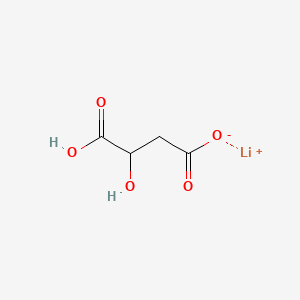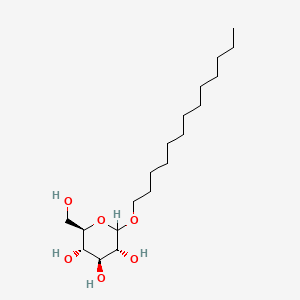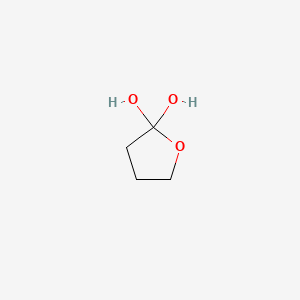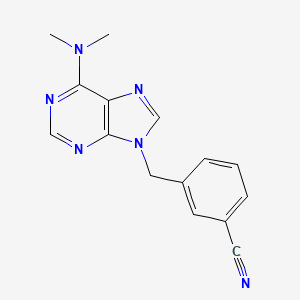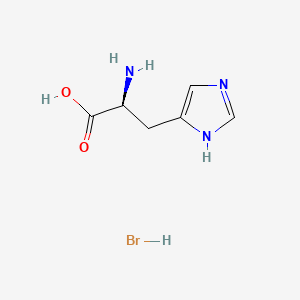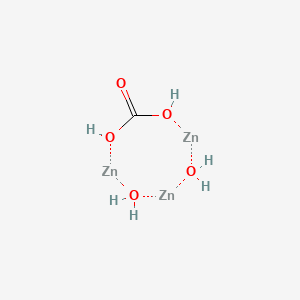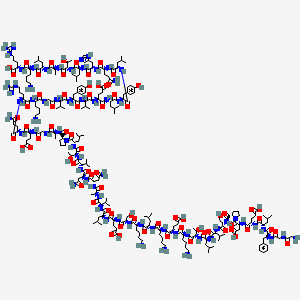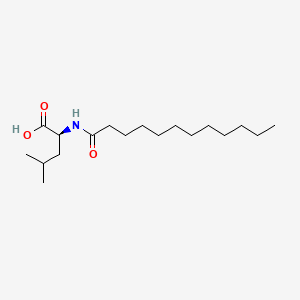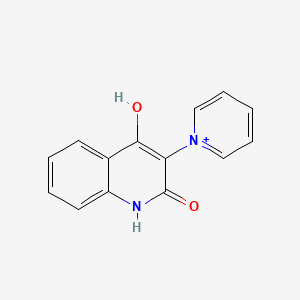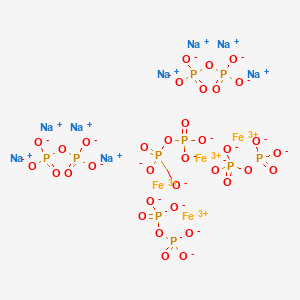
Tetrairon octasodium pentakis(pyrophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrairon octasodium pentakis(pyrophosphate) is a complex inorganic compound with the molecular formula Fe₄Na₈O₃₅P₁₀. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrairon octasodium pentakis(pyrophosphate) typically involves the reaction of iron salts with sodium pyrophosphate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of tetrairon octasodium pentakis(pyrophosphate) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through various techniques such as crystallization and filtration to obtain a product suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrairon octasodium pentakis(pyrophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of iron and sodium ions, as well as the pyrophosphate groups .
Common Reagents and Conditions: Common reagents used in the reactions of tetrairon octasodium pentakis(pyrophosphate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of tetrairon octasodium pentakis(pyrophosphate) depend on the specific reaction conditions. For example, oxidation reactions may yield iron oxides, while reduction reactions can produce lower oxidation state iron compounds. Substitution reactions often result in the formation of new pyrophosphate derivatives .
Applications De Recherche Scientifique
Tetrairon octasodium pentakis(pyrophosphate) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique structure and reactivity. In biology, it is studied for its potential role in enzyme activity and cellular processes. In medicine, researchers are exploring its use in drug delivery systems and as a therapeutic agent. Industrially, it is used in the production of specialized materials and as a component in various chemical processes .
Mécanisme D'action
The mechanism of action of tetrairon octasodium pentakis(pyrophosphate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, influencing their activity and function. The pyrophosphate groups play a crucial role in these interactions, facilitating the binding and subsequent effects on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Tetrairon nitride
- Pegaptanib octasodium
- Triphosphoric acid pentakis-dimethylamide
- Cobaltate (4-), pentakis (cyano-C) [monothiosulfato (2-)-O]-, tetrapotassium
- Vanadium (2+), pentakis (methanamine)oxo-, dibromide
Uniqueness: Tetrairon octasodium pentakis(pyrophosphate) is unique due to its specific combination of iron and pyrophosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and interactions can be leveraged for various purposes .
Propriétés
Numéro CAS |
35725-46-3 |
|---|---|
Formule moléculaire |
Fe4Na8O35P10 |
Poids moléculaire |
1277.01 g/mol |
Nom IUPAC |
octasodium;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/4Fe.8Na.5H4O7P2/c;;;;;;;;;;;;5*1-8(2,3)7-9(4,5)6/h;;;;;;;;;;;;5*(H2,1,2,3)(H2,4,5,6)/q4*+3;8*+1;;;;;/p-20 |
Clé InChI |
GOTWCIPCHLJPHB-UHFFFAOYSA-A |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



